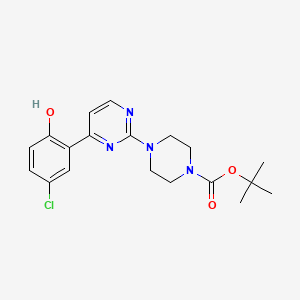

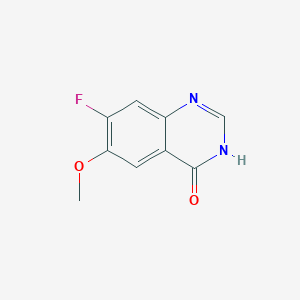

![molecular formula C14H13N3OS B1417744 7-(2,4-二甲苯基)-2-甲基[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮 CAS No. 1092323-88-0](/img/structure/B1417744.png)

7-(2,4-二甲苯基)-2-甲基[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮

描述

Thiazolo[5,4-d]thiazoles are a class of organic compounds that contain a thiazole ring, a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . They are known for their high oxidative stability and rigid planar structure, which enables efficient intermolecular π–π overlap .

Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles often involves the reaction of hydrazonoyl halides with other compounds . For example, one study reported the synthesis of a series of thiazolo[5,4-d]thiazoles through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles have a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D). Both key structural features are connected through a linker . The structure of all the compounds is fully π-conjugated providing proximity of the frontier molecular orbitals (FMO) .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are known for their high oxidative stability . They can participate in various chemical reactions, often serving as building blocks in the synthesis of semiconductors for plastic electronics .Physical And Chemical Properties Analysis

Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They also have appropriate thermal stability and valuable photophysical properties .科学研究应用

光电材料开发

7-(2,4-二甲苯基)-2-甲基[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮是一种可能与喹唑啉和嘧啶具有相似特性的化合物,而喹唑啉和嘧啶以其广泛的生物活性和在药物化学领域的广泛研究而闻名。值得注意的是,这些化合物的衍生物已在光电材料的开发中找到应用。将喹唑啉和嘧啶片段结合到 π 扩展共轭体系中对于创建新型光电材料很有价值。此类材料在有机发光二极管 (OLED) 等器件中具有应用,包括白色 OLED 和高效红色磷光 OLED。此外,芳基乙烯基取代的喹唑啉作为非线性光学材料和比色 pH 传感器的潜在结构也很受关注。基于喹唑啉或嘧啶衍生物的铱配合物也代表了用于 OLED 的高效磷光材料。此外,嘧啶推挽系统作为染料敏化太阳能电池的潜在光敏剂非常重要,展示了这些化合物光电领域的用途 (Lipunova 等人,2018 年)。

药物化学和生物应用

虽然 7-(2,4-二甲苯基)-2-甲基[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮的直接药用应用没有具体说明,但咪唑并[1,2-b]哒嗪等相关结构已被认为是一类重要的杂环核,提供了各种生物活性分子。像泊那替尼(一种激酶抑制剂)这样的化合物的成功激发了探索含有咪唑并[1,2-b]哒嗪的新型衍生物以用于潜在治疗应用的兴趣。在药物化学中对该框架的广泛综述可以指导研究人员发现具有增强药代动力学特征和效率的新型化合物 (Garrido 等人,2021 年)。

作用机制

- It may inhibit enzymes critical for cellular processes, affecting metabolic pathways or signaling cascades. The compound could bind to cell surface receptors, altering downstream signaling pathways. It might interact with DNA, affecting gene expression or replication.

Action Environment

Environmental factors play a crucial role:

- How pH affects its stability and solubility. Stability under different temperature conditions. Some compounds degrade when exposed to light.

Its potential therapeutic applications await exploration! 🧪🔬

未来方向

Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope . Future research may focus on exploring the synthetic chemistry behind these molecules and developing new thiazolo[5,4-d]thiazole-based materials .

属性

IUPAC Name |

7-(2,4-dimethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-7-4-5-10(8(2)6-7)11-13-12(14(18)17-16-11)15-9(3)19-13/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWUNWYSAGGSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

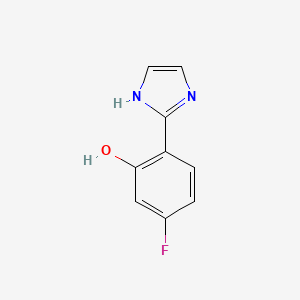

![5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417665.png)

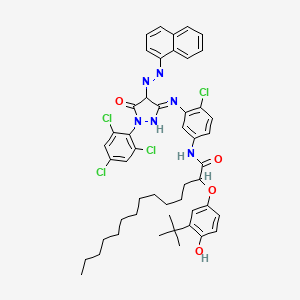

![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)

![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)

![2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B1417677.png)

![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)

![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)